5-Nitro-naphthalene-1-sulfonyl chloride
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Overview
Description
5-Nitronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, where a nitro group is attached to the fifth position and a sulfonyl chloride group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitronaphthalene-1-sulfonyl chloride typically involves the nitration of naphthalene followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the naphthalene ring. The resulting nitronaphthalene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 5-nitronaphthalene-1-sulfonyl chloride follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitronaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl chloride groups make the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, and sulfonyl thiols.
Reduction: Formation of 5-aminonaphthalene-1-sulfonyl chloride.
Scientific Research Applications
5-Nitronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-nitronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used for labeling amines.
1-Nitronaphthalene: A simpler nitro derivative of naphthalene without the sulfonyl chloride group
Uniqueness
5-Nitronaphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
64451-90-7 |
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Molecular Formula |
C10H6ClNO4S |
Molecular Weight |
271.68 g/mol |
IUPAC Name |
5-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
InChI Key |
IAWRQTFJGYLKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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